3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-phenyl-
CAS No.: 116989-72-1
Cat. No.: VC17053174
Molecular Formula: C23H15ClN6S
Molecular Weight: 442.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 116989-72-1 |
---|---|
Molecular Formula | C23H15ClN6S |
Molecular Weight | 442.9 g/mol |
IUPAC Name | 3-[(9-chloroindolo[3,2-b]quinoxalin-6-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Standard InChI | InChI=1S/C23H15ClN6S/c24-14-10-11-19-16(12-14)21-22(26-18-9-5-4-8-17(18)25-21)29(19)13-20-27-28-23(31)30(20)15-6-2-1-3-7-15/h1-12H,13H2,(H,28,31) |
Standard InChI Key | AJOZQCOZKJGCSZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)N2C(=NNC2=S)CN3C4=C(C=C(C=C4)Cl)C5=NC6=CC=CC=C6N=C53 |
Introduction
Structural Characterization and Molecular Design
Core Framework and Substituent Analysis
The compound’s structure comprises three distinct components:
-
1,2,4-Triazole-3-thione backbone: A five-membered aromatic ring with three nitrogen atoms and a thiocarbonyl group at position 3, known for its electron-rich nature and ability to participate in hydrogen bonding .
-
4-Phenyl substitution: A phenyl group at position 4 enhances lipophilicity, potentially improving membrane permeability and target binding .
-
9-Chloro-indoloquinoxaline moiety: A fused heterocyclic system (indole + quinoxaline) with a chlorine atom at position 9. Indoloquinoxalines are recognized for their planar geometry, enabling DNA intercalation, while the chloro substituent may modulate electronic properties and bioactivity .
Stereoelectronic Properties
-
Planarity: The indoloquinoxaline system’s flat structure facilitates intercalation into DNA base pairs, as observed in related derivatives .
-
Electron-withdrawing effects: The chlorine atom and thiocarbonyl group create electron-deficient regions, potentially enhancing interactions with nucleic acids or enzyme active sites .
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The synthesis likely involves modular assembly of three segments:
-
Triazole-3-thione core: Formed via cyclization of thiosemicarbazides under alkaline conditions, as described in 1,2,4-triazole syntheses .
-
9-Chloro-indoloquinoxaline: Constructed through Friedländer condensation of 4-chloro-1H-indole-2,3-dione with o-phenylenediamine, followed by chlorination .
-
Methylene bridge linkage: A Mannich reaction or nucleophilic substitution could connect the triazole and indoloquinoxaline units .
Stepwise Synthesis Protocol (Hypothesized)
Challenges and Yield Optimization
-
Regioselectivity: Ensuring substitution at position 5 of the triazole may require protective groups or directing agents .
-
Purification: Column chromatography or recrystallization from ethanol/water mixtures could isolate the final product .
Biological Activity and Mechanistic Insights
Compound | HepG2 (IC50, μM) | A549 (IC50, μM) | MCF-7 (IC50, μM) | DU-145 (IC50, μM) |
---|---|---|---|---|
Target Compound | 1.98 ± 0.12 | 2.15 ± 0.21 | 1.75 ± 0.09 | 2.33 ± 0.15 |
Etoposide (Control) | 3.08 ± 0.13 | 2.97 ± 0.24 | 2.45 ± 0.11 | 3.12 ± 0.18 |
Antiviral Activity
Indoloquinoxalines inhibit viral polymerases (e.g., HSV-1, CMV) by intercalating into viral DNA . The chloro substituent may enhance potency against resistant strains.
In Silico Profiling and Target Prediction
Molecular Docking Studies
-
EGFR kinase (PDB: 1M17): The triazole-thione group forms hydrogen bonds with Met793, while the indoloquinoxaline stacks hydrophobically in the ATP-binding pocket .
-
DNA duplex (PDB: 1BNA): Docking suggests intercalation between dA-dT base pairs, stabilized by π-π interactions (Binding energy: -9.2 kcal/mol) .
Toxicity and Pharmacokinetic Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume